molecular formula C10H15NO B034784 (-)-Pseudoephedrine CAS No. 321-97-1

(-)-Pseudoephedrine

Cat. No.: B034784
CAS No.: 321-97-1
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-SCZZXKLOSA-N
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Description

(-)-Pseudoephedrine is a naturally occurring alkaloid found in various plant species, most notably in the Ephedra genus. It is a diastereomer of ephedrine and is commonly used as a decongestant in over-the-counter medications. The compound has a chiral center and exists in two enantiomeric forms, with this compound being the more pharmacologically active isomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Pseudoephedrine can be synthesized through several methods. One common synthetic route involves the reduction of (-)-ephedrine using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from Ephedra plant species. The extraction process includes maceration of the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified through crystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

(-)-Pseudoephedrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form norephedrine using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to methamphetamine using reducing agents such as red phosphorus and iodine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Red phosphorus and iodine in a solvent like hydriodic acid.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Norephedrine

    Reduction: Methamphetamine

    Substitution: Various substituted pseudoephedrine derivatives

Scientific Research Applications

(-)-Pseudoephedrine has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its effects on the central nervous system and its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD).

    Medicine: this compound is widely used as a decongestant in the treatment of nasal congestion and sinusitis.

    Industry: It is used in the production of various over-the-counter medications and as a precursor in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

(-)-Pseudoephedrine exerts its effects primarily by stimulating the adrenergic receptors in the sympathetic nervous system. It acts as a sympathomimetic agent, causing vasoconstriction and reducing nasal congestion. The compound’s mechanism of action involves the release of norepinephrine from storage vesicles in nerve terminals, leading to increased adrenergic receptor activation and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A diastereomer of (-)-pseudoephedrine with similar pharmacological properties but different potency and side effect profile.

    Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure.

    Methamphetamine: A potent central nervous system stimulant derived from the reduction of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which contributes to its pharmacological activity and reduced side effects compared to its diastereomer, ephedrine. Its widespread use as a decongestant and its role as a precursor in the synthesis of other compounds further highlight its significance in both medicinal and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGRBVOPPLSCSI-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185895
Record name (-)-Pseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321-97-1
Record name (-)-Pseudoephedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Pseudoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Pseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-α-[1-(methylamino)ethyl]benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PSEUDOEPHEDRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76J9U46ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid (136.6 g., 0.44 mole) and l-ephedrine (72.5 g., 0.44 mole) is dissolved in methylene chloride (500 ml.). The methylene chloride is then removed in vacuo to yield the 1-ephedrine salt of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid as an oil, [α]D25 =-20.0 (c=1.0, CHCl3). Addition of ether (1500 ml.) causes crystallization of a white solid which is separated by filtration and dried (102 g.), m.p. 114°-116° C. Recrystallization from ethyl acetate/hexane (1:1) affords 71.1 g. (34%) of the l-ephedrine salt of l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid; m.p. 126°-127° C.
[Compound]
Name
d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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